N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Catalog No.
S12085101
CAS No.
M.F
C20H20Cl2N2O
M. Wt
375.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinolin...

Product Name

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide

Molecular Formula

C20H20Cl2N2O

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C20H20Cl2N2O/c1-12-5-8-18-15(9-12)13(2)11-20(3,4)24(18)19(25)23-14-6-7-16(21)17(22)10-14/h5-11H,1-4H3,(H,23,25)

InChI Key

WASZYFRNNKKPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic organic compound characterized by its unique structure and functional groups. This compound features a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the 3,4-dichlorophenyl group and the carboxamide functional group contributes to its chemical properties and biological activities.

The molecular formula for N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is C18H19Cl2N and it has a molecular weight of approximately 344.26 g/mol. The compound's structure can be visualized as having two bulky tetramethyl groups that provide steric hindrance, potentially influencing its reactivity and interactions with biological targets.

The chemical reactivity of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-rich and electron-deficient sites on its structure.

  • Nucleophilic Substitution: The carbonyl group in the carboxamide can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The dichlorophenyl moiety can participate in electrophilic aromatic substitution reactions, where electrophiles can react at the ortho or para positions relative to the chlorine substituents.

These reactions can be harnessed to modify the compound for enhanced biological activity or to create derivatives with specific properties.

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide exhibits notable biological activities that make it a subject of interest in pharmaceutical research. Preliminary studies suggest potential antimicrobial, anticancer, and anti-inflammatory properties.

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects: It may also reduce inflammation by modulating cytokine production.

Further investigations are necessary to elucidate the precise mechanisms underlying these activities.

The synthesis of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of Quinoline Derivative: Initial synthesis may start with the preparation of a substituted quinoline through cyclization reactions involving appropriate precursors.
  • Introduction of Carboxamide Group: The carboxamide functionality can be introduced via acylation reactions using suitable acyl chlorides or anhydrides.
  • Dichlorophenyl Substitution: The final step may involve coupling reactions where the 3,4-dichlorophenyl moiety is attached to the quinoline scaffold.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity profile, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It may be used as a reagent in organic synthesis or as a probe in biochemical studies.
  • Agricultural Chemicals: Its antimicrobial properties might be explored for use in agrochemicals.

Interaction studies are crucial for understanding how N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide interacts with biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition: Studies focusing on enzyme interactions can help determine its potential as an inhibitor against specific targets involved in disease processes.
  • Cellular Uptake: Understanding how effectively this compound enters cells will inform its bioavailability and therapeutic potential.

Several compounds share structural similarities with N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Amino-5-chloro-6-methylquinolin-4(1H)-oneQuinoline backbone with amino and chloro groupsAntimicrobialLacks bulky tetramethyl groups
7-Chloro-4-methylquinoline-3-carboxylic acidQuinoline derivative with carboxylic acidAntibacterialContains carboxylic acid instead of amide
5-Bromo-8-hydroxyquinolineHydroxy-substituted quinolineAntifungalHydroxy group enhances solubility

These compounds highlight the uniqueness of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide due to its specific dichlorophenyl substitution and tetramethyl groups which may influence its solubility and biological interactions differently compared to others.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

374.0952687 g/mol

Monoisotopic Mass

374.0952687 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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